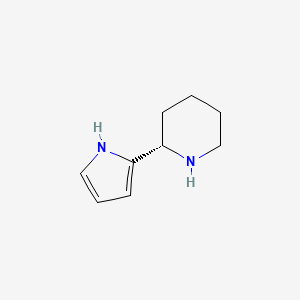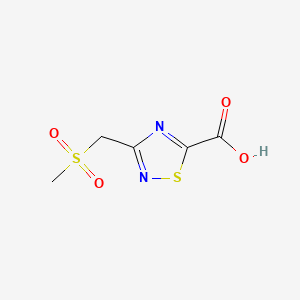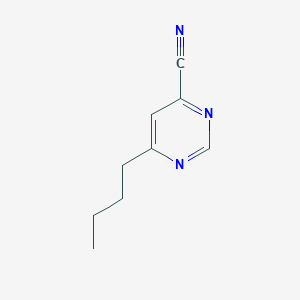![molecular formula C20H27N3O2 B14887094 1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique structure, which includes an isobutyl group, a pyrrolidinyl group, and a tetrahydroisoquinoline core.
准备方法
The synthesis of 1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the isobutyl group and the pyrrolidinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
科学研究应用
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. Researchers may investigate its effects on specific biological pathways and its potential therapeutic applications.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used and the biological targets involved.
相似化合物的比较
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share the isoquinoline core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly impact the compound’s properties and applications.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can have similar biological activities and synthetic applications. The specific substituents on the pyrrolidine ring can influence the compound’s reactivity and interactions with biological targets.
Tetrahydroisoquinoline derivatives: These compounds have the tetrahydroisoquinoline core but may have different substituents. The variations in substituents can lead to differences in chemical reactivity and biological activity.
属性
分子式 |
C20H27N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-3-(2-oxo-2-pyrrolidin-1-ylethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H27N3O2/c1-14(2)11-18-16-8-4-3-7-15(16)17(12-21)20(22-18)25-13-19(24)23-9-5-6-10-23/h14H,3-11,13H2,1-2H3 |
InChI 键 |
LSVBCGJYHDMZCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=C(C2=C1CCCC2)C#N)OCC(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
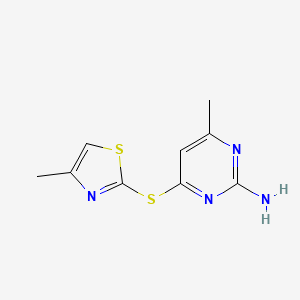
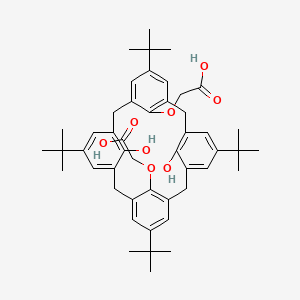
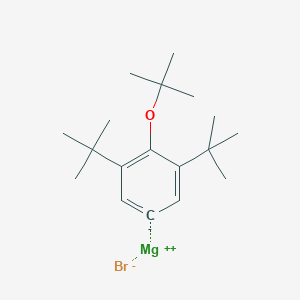
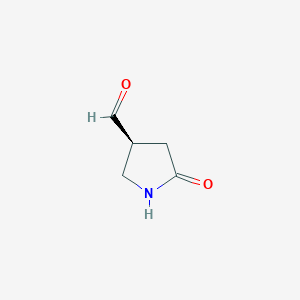
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
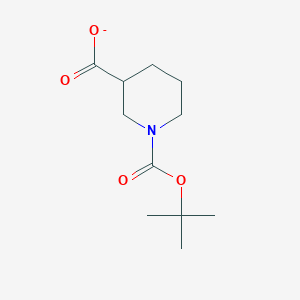

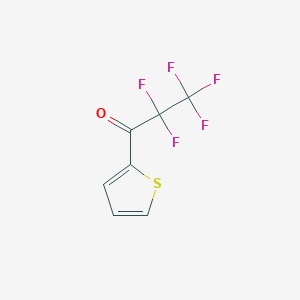
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
